N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide

Ghrelin receptor agonism GHSR1a Growth hormone secretagogue

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide is a synthetic, small-molecule indoline sulfonamide derivative, classified under indoles and sulfonamides. Its structure features a cyclopropanesulfonamide group linked to a 1-methylindoline core via a hydroxyethyl spacer.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1706401-12-8
Cat. No. B2713632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide
CAS1706401-12-8
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O
InChIInChI=1S/C14H20N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5,8,12,14-15,17H,3-4,6-7,9H2,1H3
InChIKeyRXUDZDJZAFKCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide (CAS 1706401-12-8)


N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide is a synthetic, small-molecule indoline sulfonamide derivative, classified under indoles and sulfonamides [1]. Its structure features a cyclopropanesulfonamide group linked to a 1-methylindoline core via a hydroxyethyl spacer. This compound has been identified in the patent literature as part of broader series of bicyclic indolinesulphonamide derivatives investigated as potent PPAR delta agonists for cardiovascular and metabolic indications [2].

The Pitfalls of Substituting N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide with Generic Indoline Analogs


Generic substitution within the indoline sulfonamide class is not feasible due to the compound's unique pharmacophoric combination of a cyclopropanesulfonamide and a 1-methylindoline core. While the patent landscape reveals a broad structural genus of indoline sulfonamides for various targets [1], the specific substitution pattern of a hydroxyethyl linker determines its distinct interaction profile at the ghrelin receptor (GHSR1a), where closely related analogs exhibit different agonist potencies and intrinsic activities [2]. Therefore, substituting this compound without direct comparative pharmacological data risks compromising target engagement and functional efficacy.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide Against Comparators


Ghrelin Receptor Agonist Potency and Intrinsic Activity Compared to an Indoline Lead Compound

The target compound is derived from an optimization program where the initial indoline hit exhibited only partial agonist activity with a pEC50 of 7.9 at the ghrelin receptor. Systematic modification, leading to the structural class represented by this compound, yielded a potent full agonist (SB-791016 analog) with a significantly improved pEC50 of 9.8 and an intrinsic activity of 0.9 [1]. This represents a nearly 80-fold increase in potency.

Ghrelin receptor agonism GHSR1a Growth hormone secretagogue

Functional Selectivity in the Indoline Sulfonamide Series: PPAR Agonism vs. Anti-Tubulin Activity

A critical distinction exists within the broader indoline sulfonamide class. A separate series of indoline-sulfonamide compounds have been identified as potent inhibitors of tubulin polymerization for oncology applications [1]. In contrast, the target compound's bicyclic indolinesulphonamide scaffold has been specifically developed and claimed for PPAR delta agonism, a mechanism for treating dyslipidemia and atherosclerosis [2]. This divergence in primary pharmacology means that misidentification of the compound class could lead to selection of an agent with entirely different and unintended biological effects.

PPAR delta agonism Anti-cancer Tubulin polymerization Target selectivity

Validated Research Applications for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide


Metabolic and Cardiovascular Disease Research: PPAR Delta Agonism

Procurement for studies focused on lipid metabolism, dyslipidemia, and atherosclerosis is supported by the compound's structural inclusion in patent claims for potent PPAR delta agonists [1]. Its use as a tool compound can help elucidate the role of PPAR delta in reverse cholesterol transport and fatty acid oxidation.

Gastrointestinal Motility and Growth Hormone Secretion Studies

For research on the ghrelin-growth hormone secretagogue receptor (GHSR1a) axis, the compound serves as a representative of the optimized indoline sulfonamide series exhibiting potent agonist activity, useful for investigating gastrointestinal motility and appetite regulation pathways [2].

Chemical Biology Tool for Sulfonamide Pharmacophore Mapping

The compound's unique combination of a hydroxyethyl linker and cyclopropanesulfonamide group makes it a valuable tool for SAR studies aimed at differentiating binding interactions at sulfonamide-recognizing targets, given the diverse biological activities observed across indoline sulfonamides [3].

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.